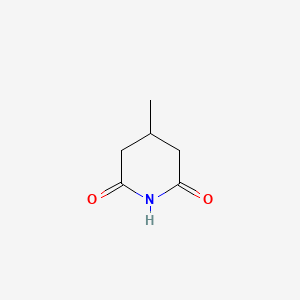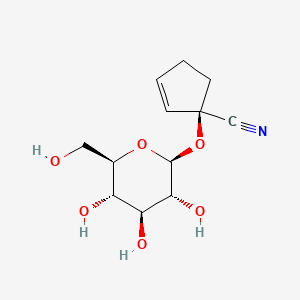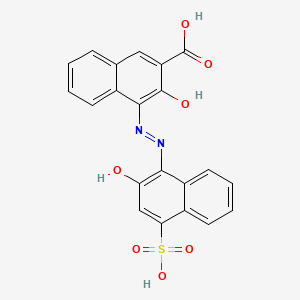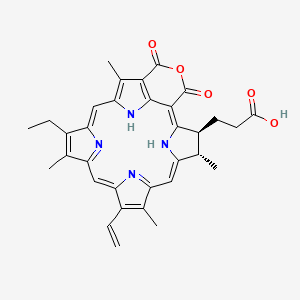
Purpurin 18
概要
説明
プルプリン18は、クロロフィル代謝物であり、強力な光増感剤として知られており、癌治療の光線力学療法(PDT)に広く用いられています。 海藻やホウレンソウの葉など、緑色の植物などの天然源に由来します . プルプリン18は、光活性化により活性酸素種を生成する能力で知られており、腫瘍細胞を選択的に破壊する効果があります .
2. 製法
合成経路と反応条件: プルプリン18は、クロロフィル誘導体から一連の化学反応によって合成することができます。一般的な方法の1つは、植物原料からクロロフィル誘導体を抽出し、空気中の酸素を用いてアルコール性アルカリ性媒体中で酸化することです。 生成された不安定なクロリンは、その後、プルプリン18に変換され、シリカゲル上で精製され、結晶化されます . 別の方法では、無傷のクロレラ細胞を使用してクロロフィルαを抽出し、その後、メチルフェオフォルビドまたはエチルフェオフォルビドを介して処理してプルプリン18を生成します .
工業的生産方法: プルプリン18の工業的生産は、通常、植物源からの大規模抽出を行い、その後、化学処理を行い、最終製品を得ることを含みます。 工業用途では、プルプリン18のバイオアベイラビリティと安定性を向上させるために、固体脂質ナノ粒子(SLNs)の使用が検討されています .
作用機序
プルプリン18の作用機序は、光による活性化が関与し、活性酸素種、特に一重項酸素の生成をもたらします。 これらの活性酸素種は、細胞成分に酸化損傷を与え、細胞のアポトーシスと壊死をもたらします . プルプリン18は、リソソーム、ミトコンドリア、ゴルジ装置、小胞体など、さまざまな細胞小器官を標的とし、それらの機能を阻害し、細胞死を誘導します .
6. 類似化合物の比較
プルプリン18は、その天然起源と強力な光力学的有効性により、光増感剤の中でユニークな存在です。類似の化合物には、PDTで使用される他のクロロフィル代謝物や合成光増感剤が含まれます。類似の化合物のいくつかを以下に示します。
クロリンe6: PDTで使用される別のクロロフィル誘導体光増感剤。
ヘマトポルフィリン誘導体(HPD): 初期のPDTアプリケーションで使用される合成光増感剤。
フォトフリン: 臨床PDTで使用されている市販の光増感剤。
プルプリン18は、ポリエチレングリコール(PEG)リンカーで修飾した場合、より高い親水性と改善された溶解性を示し、光力学的有効性が向上することが特徴です .
生化学分析
Biochemical Properties
Purpurin 18 plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy. As a photosensitizer, this compound interacts with light to produce reactive oxygen species (ROS), which can induce cell death in targeted tissues. The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, this compound has been shown to interact with enzymes involved in the generation of ROS, such as singlet oxygen . Additionally, it can bind to proteins and other biomolecules, facilitating its transport and distribution within cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis through the generation of ROS, which disrupts mitochondrial membrane potential and activates apoptotic pathways . The compound also affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . These effects contribute to the selective destruction of cancer cells while sparing healthy tissues.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to cellular membranes and organelles, where it generates ROS upon light activation . This ROS production leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death. This compound also interacts with enzymes involved in ROS generation, enhancing its photodynamic efficacy . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its efficacy. Studies have shown that this compound remains stable under specific conditions, allowing for sustained ROS production and prolonged photodynamic effects . Over extended periods, the compound may degrade, leading to reduced efficacy. Long-term studies have demonstrated that this compound can induce lasting changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, this compound can cause adverse effects, including oxidative damage to healthy tissues and systemic toxicity . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a photosensitizer. The compound interacts with enzymes and cofactors involved in ROS generation, such as singlet oxygen . These interactions enhance the compound’s photodynamic activity and contribute to its therapeutic effects. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to associate with cellular membranes, facilitating its uptake and distribution. Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria and lysosomes, where it exerts its photodynamic effects . These interactions are crucial for the compound’s localization and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is vital for its activity and function. The compound has been observed to localize in organelles such as mitochondria, lysosomes, Golgi apparatus, and endoplasmic reticulum . This localization is essential for its photodynamic efficacy, as it determines the primary sites of ROS generation and oxidative damage. Targeting signals and post-translational modifications may direct this compound to these specific compartments, enhancing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: Purpurin 18 can be synthesized from chlorophyll derivatives through a series of chemical reactions. One common method involves the extraction of chlorophyll derivatives from plant raw materials, followed by their oxidation in an alcoholic alkaline medium using air oxygen. The resulting unstable chlorin is then converted to this compound, which is purified on silica gel and crystallized . Another method involves the use of intact Chlorella cells to extract chlorophyll α, which is then processed through methyl pheophorbide or ethyl pheophorbide to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by chemical processing to obtain the final product. The use of solid lipid nanoparticles (SLNs) has been explored to improve the bioavailability and stability of this compound for industrial applications .
化学反応の分析
反応の種類: プルプリン18は、求核付加、3位ビニル基への1,3-極性環状付加、20-メソ位への求電子置換など、さまざまな化学反応を起こします . これらの反応は、特定の用途のために化合物の特性を強化するために修正する上で不可欠です。
一般的な試薬と条件: プルプリン18の化学反応で使用される一般的な試薬には、ジクロロメタン(CH₂Cl₂)、塩酸(HCl)、重炭酸ナトリウム(NaHCO₃)、硫酸ナトリウム(Na₂SO₄)などがあります . これらの反応は、通常、目的の生成物が得られるように、制御された条件下で行われます。
主な生成物: プルプリン18の化学反応から生成される主な生成物には、溶解性、安定性、光力学的有効性が向上したさまざまな誘導体が含まれます。 これらの誘導体は、多くの場合、癌治療の光線力学療法に使用されます .
4. 科学研究への応用
プルプリン18は、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用を持っています。主な用途には、以下のようなものがあります。
光線力学療法(PDT): プルプリン18は、PDTにおける光増感剤として広く用いられています。
腫瘍イメージングと診断: プルプリン18とその誘導体は、腫瘍組織に標的を定め、蓄積する能力により、腫瘍のイメージングと診断に使用されています.
薬物送達システム: 抗癌療法のために、プルプリン18をロードした固体脂質ナノ粒子(SLNs)が開発されています.
活性酸素種に関する研究: プルプリン18は、生物学的システムにおける活性酸素種の生成と効果を研究するために使用されています.
科学的研究の応用
Purpurin 18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Photodynamic Therapy (PDT): this compound is extensively used as a photosensitizer in PDT for cancer treatment.
Tumor Imaging and Diagnosis: this compound and its derivatives are used in tumor imaging and diagnosis due to their ability to target and accumulate in tumor tissues.
Drug Delivery Systems: this compound-loaded solid lipid nanoparticles (SLNs) have been developed to improve the bioavailability and stability of the compound for anticancer therapy.
Research on Reactive Oxygen Species: this compound is used in research to study the generation and effects of reactive oxygen species in biological systems.
類似化合物との比較
Purpurin 18 is unique among photosensitizers due to its natural origin and potent photodynamic efficacy. Similar compounds include other chlorophyll metabolites and synthetic photosensitizers used in PDT. Some of the similar compounds are:
Chlorin e6: Another chlorophyll-derived photosensitizer used in PDT.
Hematoporphyrin Derivative (HPD): A synthetic photosensitizer used in early PDT applications.
Photofrin: A commercially available photosensitizer used in clinical PDT.
This compound stands out due to its higher hydrophilicity and improved solubility when modified with polyethylene glycol (PEG) linkers, enhancing its photodynamic efficacy .
特性
IUPAC Name |
3-[(22S,23S)-17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29-31-28(32(40)42-33(29)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,36-37H,1,8-10H2,2-6H3,(H,38,39)/t16-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFHJWJISCAHNP-JXFKEZNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25465-77-4 | |
| Record name | Purpurin 18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025465774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Purpurin 18 acts as a photosensitizer in photodynamic therapy (PDT). [, , , ] Upon irradiation with light of a specific wavelength, it gets excited and transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) like singlet oxygen. [, , ] This leads to oxidative stress and damage to cellular components, particularly mitochondria and the endoplasmic reticulum, ultimately inducing cell death via apoptosis. [, , ]
ANone:
- Molecular Formula: C34H34N4O6 [, , ]
- Molecular Weight: 594.65 g/mol [, ]
- Spectroscopic Data:
- UV-Vis Absorption: Maximum absorption in the red region, ranging from 695 nm to 718 nm depending on the solvent and modifications. [, , , ]
- Fluorescence: Emits in the red to near-infrared region, making it suitable for fluorescence imaging. [, , , ]
- NMR: Detailed structural information can be obtained from 1H NMR and 13C NMR spectroscopy. [, , , ]
- Mass Spectrometry: FAB-MS is commonly used to confirm the molecular weight and identify fragments. [, ]
ANone:
- Stability:
- Compatibility:
A:
- QSAR models: Researchers have developed Quantitative Structure-Activity Relationship (QSAR) models to predict the photodynamic activity of this compound derivatives based on their structural features. [, ]
- Lipophilicity calculations: Computational tools like the PALLAS program have been used to calculate the log P and log D values of this compound derivatives, which are important for understanding their biodistribution and PDT efficacy. []
A:
- PEGylation: Increases water solubility and enhances cellular uptake, leading to improved PDT efficacy. [, ]
- Introduction of hydrophilic groups: Enhances water solubility and can improve tumor targeting. [, , ]
- Modification of the anhydride ring: Converting the anhydride ring to imide derivatives can influence singlet oxygen quantum yield, lipophilicity, and PDT efficacy. [, , ]
- Metal complexation: Complexation with metals like copper or zinc can alter photophysical properties and biological activity. [, , ]
- Dimerization: Formation of symmetrical or unsymmetrical dimers can influence absorption wavelengths, singlet oxygen quantum yields, and in vivo PDT efficacy. []
A:
- Stability: Generally stable in organic solvents but can be prone to degradation in biological environments. [, ]
- Formulation Strategies:
- Nanoparticles: Encapsulation in nanoparticles like liposomes, polymeric nanoparticles, and gold nanoparticles improves stability, enhances cellular uptake, and allows for controlled release. [, , , , , , , , , ]
- Nanofibers: Incorporation into PLLA nanofibers provides a sustained release system for PDT applications. []
A:
- Absorption: Primarily administered intravenously or intratumorally, but oral bioavailability can be limited. [, ]
- Distribution: Shows preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect, but binding to serum albumin and lipoproteins can also influence its distribution. [, ]
- Metabolism: Information on specific metabolic pathways is limited. []
- Excretion: Excretion pathways have not been extensively studied. []
- In vivo activity: Demonstrates significant antitumor activity in various animal models, including cervical, prostate, pancreatic, and breast cancer models. [, , , ]
A:
A: While specific resistance mechanisms have not been extensively studied, overexpression of drug efflux transporters like P-glycoprotein (P-gp) could potentially limit its efficacy. []
A:
- Toxicity: Generally well-tolerated at therapeutic doses in preclinical studies. [, , ]
- Adverse effects: Potential for skin photosensitivity after administration. []
A:
- Nanoparticle encapsulation: Liposomes, polymeric nanoparticles, and gold nanoparticles improve targeted delivery, enhance cellular uptake, and allow for controlled release. [, , , , , , , , , ]
- Antibody conjugation: Conjugation to antibodies targeting tumor-specific antigens could improve selective delivery. []
- Ligand modification: Introducing ligands that bind to receptors overexpressed on cancer cells can enhance targeted accumulation. []
A:
- Fluorescence imaging: The inherent fluorescence of this compound and its derivatives allows for real-time monitoring of drug distribution and treatment response. [, , , ]
- Photoacoustic imaging: this compound can also be used as a contrast agent for photoacoustic imaging, providing deeper tissue penetration compared to fluorescence imaging. [, ]
A:
- UV-Vis Spectroscopy: Used to determine concentration and monitor reactions. [, , , ]
- Fluorescence Spectroscopy: Used to study interactions with biomolecules, characterize nanoparticles, and monitor drug delivery. [, , , ]
- NMR Spectroscopy: Provides detailed structural information and can be used to monitor reactions. [, , , ]
- Mass Spectrometry: Used for molecular weight determination and structural analysis. [, ]
- HPLC: Employed to separate and quantify this compound and its derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


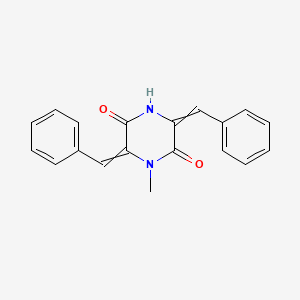
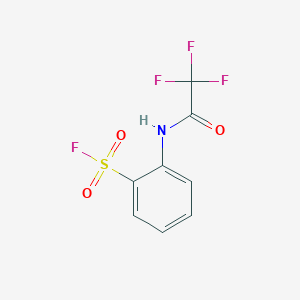
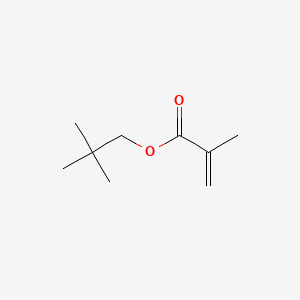
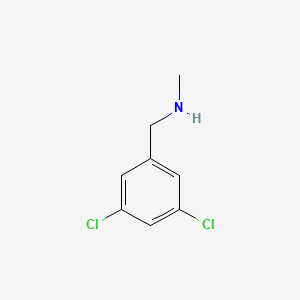

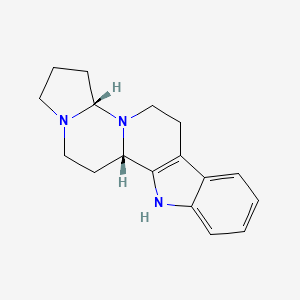
![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)


